molecular formula C21H29N3O2 B2427260 3-(4-Benzylpiperazin-1-yl)-1-cyclohexylpyrrolidine-2,5-dione CAS No. 857494-22-5

3-(4-Benzylpiperazin-1-yl)-1-cyclohexylpyrrolidine-2,5-dione

Cat. No.: B2427260
CAS No.: 857494-22-5
M. Wt: 355.482
InChI Key: SYPQXOZXMBBHPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Benzylpiperazin-1-yl)-1-cyclohexylpyrrolidine-2,5-dione is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzylpiperazine moiety attached to a cyclohexylpyrrolidine-2,5-dione core, which imparts distinctive chemical and biological properties.

Preparation Methods

The synthesis of 3-(4-Benzylpiperazin-1-yl)-1-cyclohexylpyrrolidine-2,5-dione typically involves multiple steps, starting with the preparation of the benzylpiperazine intermediate. This intermediate is then reacted with a cyclohexylpyrrolidine-2,5-dione precursor under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like glacial acetic acid to facilitate the reaction .

Chemical Reactions Analysis

3-(4-Benzylpiperazin-1-yl)-1-cyclohexylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Comparison with Similar Compounds

Similar compounds to 3-(4-Benzylpiperazin-1-yl)-1-cyclohexylpyrrolidine-2,5-dione include other benzylpiperazine derivatives and cyclohexylpyrrolidine compounds. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. For example:

These comparisons highlight the unique properties of this compound, particularly its potential therapeutic applications and chemical versatility.

Properties

IUPAC Name

3-(4-benzylpiperazin-1-yl)-1-cyclohexylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O2/c25-20-15-19(21(26)24(20)18-9-5-2-6-10-18)23-13-11-22(12-14-23)16-17-7-3-1-4-8-17/h1,3-4,7-8,18-19H,2,5-6,9-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPQXOZXMBBHPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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